3-Methyl-3,4-dihydro-2h-1,3-benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-3,4-dihydro-2H-1,3-benzoxazine is a heterocyclic compound that features a benzene ring fused with an oxazine ring. This compound is part of the benzoxazine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-3,4-dihydro-2H-1,3-benzoxazine can be synthesized through several methods. One common approach involves the reaction of an amine with formaldehyde and a phenol derivative. This reaction typically proceeds via a Mannich-type condensation, followed by cyclization to form the oxazine ring . Another method involves the use of microwave irradiation in solvent-free conditions, which has been shown to be a rapid and high-yielding protocol .
Industrial Production Methods
Industrial production of this compound often employs high-throughput mechanochemistry. This method allows for the parallel synthesis of multiple samples, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3,4-dihydro-2H-1,3-benzoxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form oxo-derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, particularly at the nitrogen and oxygen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include acyl chlorides, which are often employed in acylation reactions. Conditions such as the presence of a catalyst and specific temperature settings are crucial for these reactions .
Major Products
The major products formed from these reactions include various substituted benzoxazines and their oxo-derivatives, which have significant biological activities .
Scientific Research Applications
3-Methyl-3,4-dihydro-2H-1,3-benzoxazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and neuroprotective effects.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-3,4-dihydro-2H-1,3-benzoxazine involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to its ability to inhibit certain enzymes and signaling pathways involved in inflammation . The compound’s neuroprotective effects are linked to its interaction with neurotransmitter receptors and ion channels .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1,3-benzoxazine: Lacks the methyl group at the 3-position.
3-Methyl-3,4-dihydro-2H-1,4-benzoxazine: Has a different ring fusion pattern.
Uniqueness
3-Methyl-3,4-dihydro-2H-1,3-benzoxazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 3-position enhances its stability and reactivity compared to its unsubstituted counterparts .
Properties
CAS No. |
6638-04-6 |
---|---|
Molecular Formula |
C23H30ClN5O3 |
Molecular Weight |
460.0 g/mol |
IUPAC Name |
[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(2-bicyclo[2.2.2]oct-5-enyl)methanone;hydrochloride |
InChI |
InChI=1S/C23H29N5O3.ClH/c1-30-19-12-17-18(13-20(19)31-2)25-23(26-21(17)24)28-9-7-27(8-10-28)22(29)16-11-14-3-5-15(16)6-4-14;/h3,5,12-16H,4,6-11H2,1-2H3,(H2,24,25,26);1H |
InChI Key |
IHBVUYHTCGEQHD-UHFFFAOYSA-N |
SMILES |
CN1CC2=CC=CC=C2OC1 |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CC5CCC4C=C5)N)OC.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.